

Application Notes and Protocols: AZ 11645373 in Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ 11645373 is a potent and selective, non-competitive allosteric antagonist of the human P2X7 receptor (P2X7R).[1][2] The P2X7R, an ATP-gated ion channel, is a key player in neuroinflammatory processes, making it a significant target in neuroscience research and drug development.[3][4] AZ 11645373 exhibits high affinity for the human P2X7R, with significantly lower potency for the rat ortholog, making it an ideal tool for studies involving human cells or humanized animal models.[2][5] These application notes provide a comprehensive overview of the use of AZ 11645373 in neuroscience research, with a focus on its application in studying neuroinflammation, neuropathic pain, and Alzheimer's disease. Detailed protocols for key in vitro assays are provided to facilitate its use in the laboratory.

Mechanism of Action

AZ 11645373 acts as an allosteric antagonist, binding to a site on the P2X7R distinct from the ATP-binding site.[1][6] This binding non-competitively inhibits receptor function, preventing the downstream signaling cascade initiated by ATP binding. In the context of neuroscience, particularly in microglia, the activation of P2X7R by high concentrations of extracellular ATP (a damage-associated molecular pattern or DAMP) leads to:

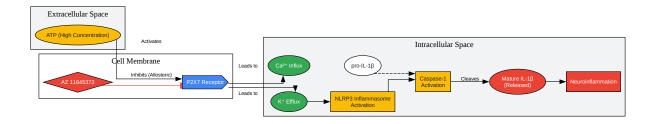
 Ion Flux: Opening of the channel pore, causing an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[7]



- NLRP3 Inflammasome Activation: The potassium efflux is a critical step in the activation of the NLRP3 inflammasome.[7]
- Cytokine Release: Activated caspase-1 within the inflammasome complex cleaves prointerleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, which are then released from the cell.[7]

By blocking P2X7R, **AZ 11645373** effectively inhibits these downstream events, making it a valuable tool for studying the role of P2X7R-mediated signaling in various neurological disorders.

Signaling Pathway of P2X7R in Microglia and Inhibition by AZ 11645373



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Caption: P2X7R signaling in microglia and its inhibition by AZ 11645373.

Data Presentation

The following tables summarize the quantitative data for **AZ 11645373**'s activity from various in vitro studies.

Table 1: Inhibitory Potency of AZ 11645373 on Human P2X7 Receptor



Assay Type	Cell Line	Agonist	Potency Metric	Value (nM)	Reference
IL-1β Release	THP-1	ATP	IC50	90	[2][5]
IL-1β Release	THP-1	ATP	Ki	92	[2]
Calcium Influx	HEK-hP2X7R	BzATP	Ki	15	
Membrane Current	HEK-hP2X7R	ATP	Ki	5-20	[2][5]

Table 2: Species Selectivity of AZ 11645373

Species	Receptor	Potency	Reference
Human	P2X7R	High (nM range)	[2][5]
Rat	P2X7R	>500-fold less potent than human	[2][5]

Applications in Neuroscience Research Neuroinflammation

P2X7R is highly expressed on microglia, the resident immune cells of the central nervous system. Its activation is a key step in the initiation and propagation of neuroinflammatory cascades. **AZ 11645373** is a valuable tool to dissect the role of P2X7R in neuroinflammation by inhibiting the production and release of pro-inflammatory cytokines like IL-1β.[8]

Neuropathic Pain

The P2X7R has been implicated in the pathogenesis of neuropathic pain.[9] By blocking P2X7R on microglia and other immune cells, **AZ 11645373** can be used to investigate the contribution of this receptor to the development and maintenance of pain hypersensitivity.



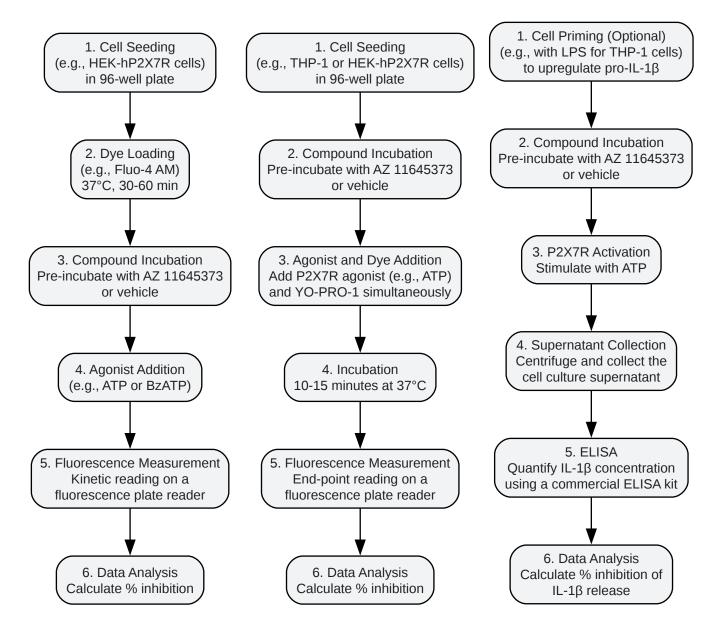
Alzheimer's Disease

In the context of Alzheimer's disease, P2X7R is upregulated on microglia surrounding amyloid-beta plaques.[4][10] Its activation by ATP released from damaged neurons can contribute to the chronic neuroinflammation observed in the Alzheimer's brain. **AZ 11645373** can be utilized in in vitro and in vivo models to explore the therapeutic potential of P2X7R antagonism in mitigating Alzheimer's-related pathology.

Experimental Protocols Calcium Influx Assay

This protocol describes the measurement of intracellular calcium mobilization following P2X7R activation and its inhibition by **AZ 11645373** using a fluorescent calcium indicator.





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References

• 1. The P2X7 Receptor in Microglial Cells Modulates the Endolysosomal Axis, Autophagy, and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application





- 2. Astroglial and Microglial Purinergic P2X7 Receptor as a Major Contributor to Neuroinflammation during the Course of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 4. A current review on P2X7 receptor antagonist patents in the treatment of neuroinflammatory disorders: a patent review on antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human IL1B ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.drg-international.com [store.drg-international.com]
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